4-Fluorofuran-3-carboxylic acid
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Overview
Description
4-Fluorofuran-3-carboxylic acid is a fluorinated derivative of furan, a heterocyclic organic compound. This compound is characterized by a five-membered aromatic ring containing one oxygen atom and a fluorine atom attached to the fourth carbon. The presence of the fluorine atom imparts unique chemical properties, making it a compound of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluorofuran-3-carboxylic acid can be achieved through several methods:
Direct Fluorination: Direct fluorination of furan derivatives using fluorinating agents such as Selectfluor or cesium tetrafluorocobaltate (III) can yield this compound.
Grignard Reagents: The reaction of furan-3-carboxylic acid with Grignard reagents followed by fluorination can also produce the desired compound.
Industrial Production Methods: Industrial production of this compound typically involves large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents safely. The reaction conditions are optimized to maximize yield and purity while minimizing by-products.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are commonly used oxidizing agents.
Reducing Agents: Lithium aluminum hydride (LiAlH4) and borane-tetrahydrofuran (BH3-THF) are typical reducing agents.
Substitution Reactions: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products:
Scientific Research Applications
4-Fluorofuran-3-carboxylic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Fluorofuran-3-carboxylic acid involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, altering their activity and leading to various biological effects.
Pathways Involved: It can modulate oxidative stress pathways, inflammatory responses, and other cellular processes, contributing to its observed effects in biological systems.
Comparison with Similar Compounds
Furan-3-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluorofuran-3-carboxylic acid: The fluorine atom is attached to the second carbon, leading to variations in reactivity and applications.
Benzofuran-3-carboxylic acid:
Uniqueness: 4-Fluorofuran-3-carboxylic acid stands out due to the specific positioning of the fluorine atom, which imparts unique electronic and steric effects. These effects influence its reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C5H3FO3 |
---|---|
Molecular Weight |
130.07 g/mol |
IUPAC Name |
4-fluorofuran-3-carboxylic acid |
InChI |
InChI=1S/C5H3FO3/c6-4-2-9-1-3(4)5(7)8/h1-2H,(H,7,8) |
InChI Key |
AAAZWXWJXVIHKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CO1)F)C(=O)O |
Origin of Product |
United States |
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